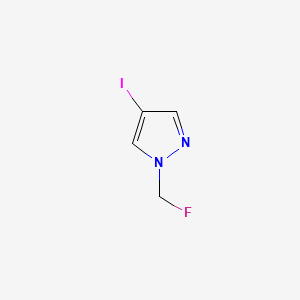
1-(fluoromethyl)-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Fluoromethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The incorporation of fluorine and iodine atoms into the pyrazole ring can significantly alter the physicochemical properties of the compound, making it a valuable entity in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(fluoromethyl)-4-iodo-1H-pyrazole typically involves the introduction of fluoromethyl and iodine groups into the pyrazole ring. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process involves the use of visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar radical fluoromethylation techniques. The use of commercially available fluoroiodomethane and visible light irradiation can be scaled up to produce significant quantities of the compound for various applications .
化学反応の分析
Types of Reactions
1-(Fluoromethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluoromethyl group.
Radical Reactions: The fluoromethyl group can participate in radical reactions, forming new carbon-fluorine bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the fluoromethyl group .
科学的研究の応用
1-(Fluoromethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and materials with enhanced properties
作用機序
The mechanism of action of 1-(fluoromethyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets and pathways. The fluoromethyl group can influence the lipophilicity, solubility, and metabolic stability of the compound, affecting its biological activity. The iodine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets .
類似化合物との比較
Similar Compounds
- 1-(Fluoromethyl)-3-iodo-1H-pyrazole
- 1-(Fluoromethyl)-4-bromo-1H-pyrazole
- 1-(Fluoromethyl)-4-chloro-1H-pyrazole
Uniqueness
1-(Fluoromethyl)-4-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct physicochemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it a valuable tool in various research and industrial applications .
特性
分子式 |
C4H4FIN2 |
|---|---|
分子量 |
225.99 g/mol |
IUPAC名 |
1-(fluoromethyl)-4-iodopyrazole |
InChI |
InChI=1S/C4H4FIN2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2 |
InChIキー |
ZTICWQDKHZYAKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CF)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















